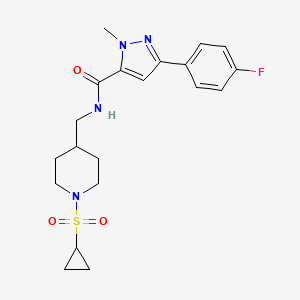

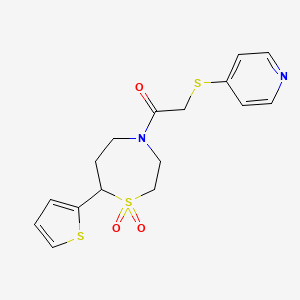

![molecular formula C12H9N3OS B2771106 3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 306280-98-8](/img/structure/B2771106.png)

3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a biochemical compound used for proteomics research . It has a molecular formula of C12H9N3OS and a molecular weight of 243.28 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones, like “this compound”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N .Scientific Research Applications

Synthesis of Bioactive Derivatives

Antimicrobial and Anti-inflammatory Applications : A study by Ashalatha et al. (2007) synthesized derivatives from 3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, demonstrating significant anti-inflammatory, CNS depressant, and antimicrobial activities. These findings indicate the compound's potential as a precursor for developing new therapeutic agents with diverse biological activities (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).

Antioxidant Activity : Research by Kotaiah et al. (2012) introduced N-substituted phenyl derivatives, showing notable in vitro antioxidant activity. This suggests the compound's utility in crafting antioxidants, which are crucial for combating oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antitumor Activity : The exploration by Hafez & El-Gazzar (2017) into new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showcased potent antitumor activity against several human cancer cell lines. This highlights the compound's potential as a scaffold for antitumor drug development (Hafez & El-Gazzar, 2017).

Green Synthesis Approaches

Catalytic Four-Component Reaction : Shi et al. (2018) reported a green synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, showing an eco-friendly approach to producing this class of compounds. This method emphasizes step economy and reduced environmental impact, presenting a sustainable pathway for synthesizing these pharmacophores (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).

Future Directions

The future directions for research on “3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in proteomics research could be explored further .

Mechanism of Action

Target of Action

Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .

Mode of Action

It’s known that thieno[3,2-d]pyrimidin-4-ones are synthesized by heating 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The interaction of these compounds with their targets often results in changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s molecular weight (24328) suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels .

Properties

IUPAC Name |

3-amino-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-15-7-14-11-10(12(15)16)9(6-17-11)8-4-2-1-3-5-8/h1-7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEPLNQOHWWKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

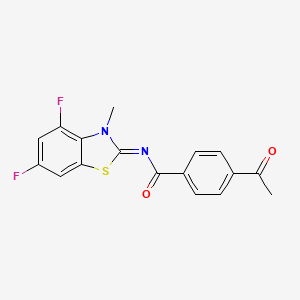

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2771024.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2771035.png)

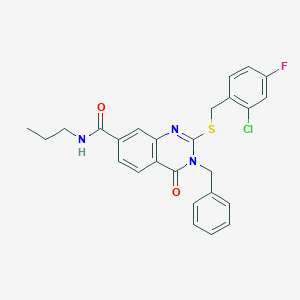

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2771040.png)

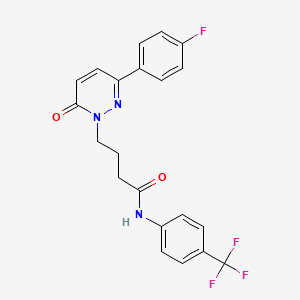

![6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2771043.png)

![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)

![6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2771046.png)